3-[(2-Chloroprop-2-en-1-yl)oxy]azetidine
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Overview
Description
3-[(2-Chloroprop-2-en-1-yl)oxy]azetidine is a chemical compound with the molecular formula C₆H₁₀ClNO It is an azetidine derivative, characterized by the presence of a chloropropenyl group attached to the azetidine ring via an oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Chloroprop-2-en-1-yl)oxy]azetidine typically involves the reaction of azetidine with 2-chloroprop-2-en-1-ol under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the azetidine, followed by the addition of 2-chloroprop-2-en-1-ol to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve similar synthetic routes as those used in laboratory settings, with optimizations for scale-up, yield, and purity.
Chemical Reactions Analysis
Types of Reactions
3-[(2-Chloroprop-2-en-1-yl)oxy]azetidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the chloropropenyl group to a propyl group.
Substitution: The chlorine atom in the chloropropenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium azide (NaN₃) or sodium methoxide (NaOMe) can be employed for substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the azetidine ring.
Reduction: Reduced forms of the chloropropenyl group.
Substitution: Various substituted azetidine derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(2-Chloroprop-2-en-1-yl)oxy]azetidine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 3-[(2-Chloroprop-2-en-1-yl)oxy]azetidine involves its interaction with various molecular targets. The compound can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can affect various biochemical pathways, making the compound useful in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
Poly [N-(2-chloroprop-2-en-1-yl)aniline]: A polymer with similar structural features.
2-Chloroprop-2-en-1-ol: A precursor in the synthesis of 3-[(2-Chloroprop-2-en-1-yl)oxy]azetidine.
O-(3-chloroprop-2-en-1-yl)hydroxylamine hydrochloride: Another compound with a chloropropenyl group.
Uniqueness
This compound is unique due to its azetidine ring structure combined with a chloropropenyl group
Biological Activity
The compound 3-[(2-Chloroprop-2-en-1-yl)oxy]azetidine is a member of the azetidine family, which has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a chloropropenyl group attached to an azetidine ring. The presence of the chloropropenyl moiety may enhance its reactivity and biological interactions.
Biological Activity Overview
Research indicates that azetidine derivatives exhibit a variety of biological activities, including antimicrobial , anticancer , and anti-inflammatory properties. The specific compound has been implicated in several studies focusing on these areas.
Antimicrobial Activity
Azetidine derivatives have shown significant antimicrobial activity against various pathogens. For instance, studies have demonstrated that azetidinone fused compounds possess notable antibacterial effects against Staphylococcus aureus and Escherichia coli . These properties are attributed to their ability to disrupt bacterial cell wall synthesis and interfere with metabolic pathways.
Anticancer Activity
In vitro studies have highlighted the potential anticancer properties of azetidine derivatives. For example, a study evaluating 16 azetidinone derivatives found that one compound exhibited cytotoxic effects on SiHa and B16F10 cancer cell lines, inducing apoptosis through caspase activation . The mechanism was associated with the inhibition of specific cell cycle genes, indicating a targeted approach to cancer treatment.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Many azetidine derivatives act as enzyme inhibitors, affecting pathways crucial for cell survival in both microbial and cancerous cells.
- Apoptosis Induction : The ability to induce apoptosis in cancer cells is a significant aspect of their anticancer potential, often mediated by the activation of caspases.
- Cell Cycle Regulation : Disruption of cell cycle progression is another mechanism through which these compounds exert their effects, particularly in cancer cells.
Case Studies and Research Findings
Several studies have provided insights into the efficacy and mechanisms of azetidine derivatives:
Properties
Molecular Formula |
C6H10ClNO |
---|---|
Molecular Weight |
147.60 g/mol |
IUPAC Name |
3-(2-chloroprop-2-enoxy)azetidine |
InChI |
InChI=1S/C6H10ClNO/c1-5(7)4-9-6-2-8-3-6/h6,8H,1-4H2 |
InChI Key |
ZPQJCNJCHSQHPT-UHFFFAOYSA-N |
Canonical SMILES |
C=C(COC1CNC1)Cl |
Origin of Product |
United States |
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